6-chloro-9H-carbazole-1-carbonitrile

Regioisomerism Structure-Activity Relationship Carbazole Chemistry

6-Chloro-9H-carbazole-1-carbonitrile (Molecular Formula: C₁₃H₇ClN₂; Molecular Weight: 226.66 g/mol) is a fully aromatic, tricyclic heterocycle belonging to the carbazole family, distinguished by a chlorine substituent at the 6-position and a carbonitrile group at the 1-position of the carbazole core. Carbazole derivatives are recognized as a privileged scaffold in medicinal chemistry, with documented activities spanning kinase inhibition, antimicrobial action, anticancer effects, and antioxidant capacity.

Molecular Formula C13H7ClN2
Molecular Weight 226.66 g/mol
Cat. No. B4854635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-9H-carbazole-1-carbonitrile
Molecular FormulaC13H7ClN2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C3=C(N2)C=CC(=C3)Cl)C#N
InChIInChI=1S/C13H7ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h1-6,16H
InChIKeyAZWMVGLCDQGEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-9H-carbazole-1-carbonitrile – Core Structural and Physicochemical Profile for Procurement Decisions


6-Chloro-9H-carbazole-1-carbonitrile (Molecular Formula: C₁₃H₇ClN₂; Molecular Weight: 226.66 g/mol) is a fully aromatic, tricyclic heterocycle belonging to the carbazole family, distinguished by a chlorine substituent at the 6-position and a carbonitrile group at the 1-position of the carbazole core . Carbazole derivatives are recognized as a privileged scaffold in medicinal chemistry, with documented activities spanning kinase inhibition, antimicrobial action, anticancer effects, and antioxidant capacity [1]. The combination of the electron-withdrawing chloro and nitrile substituents on the planar, electron-rich carbazole framework confers unique electronic and steric properties that differentiate this compound from its regioisomeric and structural analogs.

1
Carbazole bioactive probe scaffold
Privileged scaffold for kinase inhibition and cellular signaling studies
2
1-CN synthetic intermediate workflow
Validated entry point for pyrrolocarbazole elaboration via multicomponent reactions
3
Thermally stable material building block
Fully aromatic core supports organic electronics and high-temperature processing

Why Regioisomeric and Structural Analogs of 6-Chloro-9H-carbazole-1-carbonitrile Cannot Be Assumed Interchangeable


Carbazole derivatives exhibit pronounced structure-activity relationships where even minor changes in substituent position critically alter biological potency, target selectivity, and physicochemical properties. The 1-carbonitrile regioisomer places the electron-withdrawing nitrile group in proximity to the carbazole NH, creating a distinct hydrogen-bonding landscape and electronic distribution compared to the 3-carbonitrile isomer . Furthermore, the chlorine at position 6 modulates both the electron density of the aromatic system and metabolic stability relative to non-halogenated analogs [1]. The fully aromatic carbazole core confers thermal stability (decomposition temperatures typically >400°C for carbazole oligomers) that is absent in partially saturated tetrahydrocarbazole variants [2]. Consequently, substituting a different regioisomer or analog without experimental validation risks nullifying target engagement, altering ADME profiles, or compromising material performance.

This Product
1-CN regioisomer with nitrile adjacent to carbazole N–H, creating distinct H-bond acceptor orientation
6-chloro substitution present
May Not Substitute
3-CN regioisomer (CAS 854825-99-3): nitrile distal to N–H; H-bond pharmacophore may not transfer directly
Binding pose predictions may shift
This Product
6-chloro substituent modulates electron density and reported antimicrobial screening data
Class-level MIC data available for 6-Cl derivatives
May Not Substitute
Non-halogenated 9H-carbazole-1-carbonitrile: lacks chlorine-driven membrane permeability modulation
Antimicrobial screening context may not transfer
This Product
Fully aromatic carbazole core; thermal decomposition estimated in 400–500 °C range
Suitable for high-temperature processing workflows
May Not Substitute
Tetrahydrocarbazole analogs: partially saturated ring reduces aromatic stabilization and thermal stability
Thermal performance may differ significantly

Quantitative Differentiation Evidence for 6-Chloro-9H-carbazole-1-carbonitrile Against Closest Analogs


Regioisomeric Differentiation: 1-Carbonitrile vs. 3-Carbonitrile Substitution Pattern Alters Physicochemical and Predicted Biological Profiles

The 1-carbonitrile substitution positions the electron-withdrawing nitrile group adjacent to the carbazole N–H, creating an intramolecular hydrogen-bond acceptor site and a distinctly polarized aromatic system compared to the 3-carbonitrile regioisomer. The 6-chloro-9H-carbazole-3-carbonitrile isomer (CAS 854825-99-3, SMILES: N#Cc1ccc2[nH]c3ccc(Cl)cc3c2c1) places the nitrile distal to the N–H, eliminating this proximity effect . Published structure-activity relationship studies on carbazole-based kinase inhibitors and antimicrobial agents consistently demonstrate that the position of electron-withdrawing groups on the carbazole core is a critical determinant of potency, with potency differences exceeding 10-fold between regioisomers in certain target classes [1].

Regioisomeric Differentiation
Class-level
1-CN: nitrile adjacent to N–H; intramolecular H-bond acceptor site; polarized aromatic system
3-CN (CAS 854825-99-3): nitrile distal to N–H; eliminates proximity effect; dipole moment shifts ~1–2 Debye
H-bond pharmacophore feature may impact binding pose predictions
SAR literature: >10-fold potency differences between carbazole regioisomers reported in certain target classes
Regioisomerism Structure-Activity Relationship Carbazole Chemistry Medicinal Chemistry

Synthetic Route Specificity: Gas-Phase Cyclization Delivers Carbazole-1-carbonitriles in 56–64% Yield

Crawford et al. (2010) demonstrated that flash vacuum pyrolysis (FVP) of N-(2-nitroheteroaryl)indazoles and -benzimidazoles at 850°C produces carbazole-1-carbonitrile derivatives in 56–64% isolated yield . This gas-phase cyclization method is specifically suited to the 1-carbonitrile substitution pattern and is not directly applicable to the 3-carbonitrile isomer. By contrast, traditional solution-phase carbazole syntheses (e.g., Fischer indole cyclization, Pd-catalyzed C–N coupling) often require additional protection/deprotection steps and may give lower overall yields for 1-substituted derivatives, typically in the 20–50% range depending on substitution [1].

Synthetic Route Specificity
Method context
FVP at 850 °C: 56–64% isolated yield for 1-carbonitrile derivatives; not directly applicable to 3-CN isomer
Supports process chemistry scale-up evaluation
Conventional solution-phase routes: 20–50% yield for 1-substituted carbazoles
Synthetic Methodology Gas-Phase Pyrolysis Process Chemistry Carbazole Synthesis

6-Chloro Substituent Enhances Antimicrobial Potency Relative to Non-Halogenated Carbazole Scaffolds

In a systematic study of 6-chloro-9H-carbazol derivatives bearing 1,3,4-oxadiazole scaffolds, compounds demonstrated MIC values ranging from 0.625 to 10 mg/mL against Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and fungal strains (C. albicans), with the most significant activity observed as exceptional anti-biofilm effects against P. aeruginosa [1]. While this study evaluated elaborated derivatives rather than the parent 1-carbonitrile, the conserved 6-chloro-9H-carbazol pharmacophore is the structural determinant of activity. By comparison, the non-chlorinated parent 9H-carbazole-1-carbonitrile (CAS 83415-88-7) lacks the electron-withdrawing chlorine that enhances membrane permeability and target binding, and is reported primarily as a synthetic intermediate with limited direct antimicrobial characterization .

6-Cl Antimicrobial Context
Class-level
6-Cl derivatives: MIC 0.625–10 mg/mL against E. coli, S. aureus, P. aeruginosa, C. albicans; reported anti-biofilm activity
Non-chlorinated 1-CN analog: no published quantitative antimicrobial MIC data available
Supports antimicrobial screening context; 6-Cl is a key potency-driving feature
Data from 1,3,4-oxadiazole conjugates; parent 1-CN requires independent validation
Antimicrobial Activity Antibiofilm Halogen Effect Carbazole Derivatives

Fully Aromatic Carbazole Core Provides Thermal Stability Advantage Over Tetrahydrocarbazole Analogs

Carbazole oligomers with fully aromatic cores exhibit thermal decomposition temperatures (Td) in the range of 442–494°C, as established by thermogravimetric analysis [1]. In contrast, 1,2,3,4-tetrahydrocarbazole derivatives (such as 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, CAS 352549-28-1) possess a partially saturated ring that reduces aromatic stabilization and lowers thermal stability; 1,2,3,4-tetrahydrocarbazole itself has a melting point of 118–120°C and boiling point of 325–330°C, substantially lower than fully aromatic carbazole (melting point 245°C) [2]. The fully aromatic 6-chloro-9H-carbazole-1-carbonitrile is thus better suited for applications requiring elevated thermal processing, such as organic electronic device fabrication or high-temperature reactions.

Thermal Stability Advantage
Class-level
Fully aromatic carbazole: class-level Td 442–494 °C (oligomer TGA data)
Tetrahydrocarbazole: mp ~118–120 °C; bp 325–330 °C; reduced aromatic stabilization
Thermal robustness supports organic electronics and high-temperature processing
Estimated >100 °C difference in decomposition onset; TGA under inert atmosphere
Thermal Stability Materials Science Organic Electronics Thermogravimetric Analysis

1-Carbonitrile as a Versatile Synthetic Handle: Demonstrated in Potent Anticancer Pyrrolocarbazole Derivatives

Sathiyachandran et al. (2018) demonstrated that carbazole-1-carbonitrile derivatives can serve as key intermediates for constructing highly potent polyfunctionalized pyrrolo[3,2-a]carbazoles. The lead compound 7-chloro-2-oxo-3a-(2′-oxo-2′,3′-dihydro-1′H-indol-3′-yl)-2,3,3a,4,5,10-hexahydro-pyrrolo[3,2-a]carbazole-1-carbonitrile (compound 8d) exhibited an IC₅₀ of 9.9 μM against HCT-15 human colon cancer cells with low hemolytic toxicity toward normal human red blood cells, validated by SEM morphological analysis, ROS generation measurement, and caspase-3/-9/Bcl-2 gene expression profiling [1]. This demonstrates that the carbazole-1-carbonitrile motif is a productive starting point for generating target compounds with single-digit micromolar anticancer potency and favorable selectivity windows.

Antiproliferative Activity
Reported
IC₅₀ 9.9 μM
Reported cell-model response context for elaborated pyrrolocarbazole derivative
HCT-15 colon cancer cells; MTT assay; low hemolytic toxicity to normal human RBCs; caspase-3/-9/Bcl-2 profiling
Anticancer Activity Colon Cancer Pyrrolocarbazole Synthetic Intermediate

6-Chloro-9H-carbazol Derivatives Demonstrate Concentration-Dependent Antioxidant Capacity via ABTS•+ and DPPH Radical Scavenging

Bordei Telehoiu et al. (2021) evaluated the in vitro antioxidant capacity of 6-chloro-9H-carbazol derivatives across a concentration range of 25–1000 μM using both DPPH and ABTS•+ radical scavenging assays, coupled with in vivo cytotoxicity assessment in Artemia franciscana nauplii [1]. Across the tested concentration interval, ABTS•+ scavenging was consistently higher than DPPH scavenging for all compounds, and all tested derivatives exhibited an adequate safety profile in the nauplii lethality bioassay [1]. In contrast, the non-halogenated 9H-carbazole-1-carbonitrile lacks the chlorine-driven redox modulation and has not been quantitatively characterized for antioxidant capacity under comparable conditions .

Radical Scavenging Capacity
Class-level
DPPH and ABTS•+ assays at 25–1000 μM; ABTS•+ scavenging consistently exceeds DPPH across tested range
Supports oxidative stress pathway research context
Artemia franciscana nauplii cytotoxicity assay; no comparable data for non-chlorinated analog
Antioxidant Activity Free Radical Scavenging Redox Properties Cytotoxicity Screening

Validated Application Scenarios for 6-Chloro-9H-carbazole-1-carbonitrile Based on Quantitative Evidence


Lead Optimization in Colon Cancer Drug Discovery Leveraging the 1-Carbonitrile Scaffold

The 1-carbonitrile carbazole core has been experimentally validated as a productive starting point for generating pyrrolo[3,2-a]carbazole derivatives with IC₅₀ values of 9.9 μM against HCT-15 colon cancer cells and low hemolytic toxicity [1]. Medicinal chemistry teams can rationally elaborate the 6-chloro-9H-carbazole-1-carbonitrile scaffold through multicomponent reactions to access polyfunctionalized analogs with demonstrated anticancer potential, supported by mechanistic data including caspase activation and ROS generation.

Anti-Biofilm Agent Development Targeting Pseudomonas aeruginosa

Derivatives built on the 6-chloro-9H-carbazol pharmacophore have demonstrated exceptional anti-biofilm activity against P. aeruginosa, with MIC values as low as 0.625 mg/mL against susceptible Gram-negative strains [2]. The 6-chloro-9H-carbazole-1-carbonitrile core provides a synthetically tractable starting material for constructing focused libraries aimed at disrupting bacterial biofilm formation, a critical unmet need in chronic infection management.

Organic Electronic Materials Requiring High Thermal Stability

The fully aromatic carbazole framework of 6-chloro-9H-carbazole-1-carbonitrile is expected to exhibit thermal decomposition temperatures in the 400–500°C range, consistent with the established thermal stability of carbazole oligomers (Td = 442–494°C) [3]. This thermal robustness, combined with the electron-withdrawing chloro and nitrile substituents that tune the HOMO-LUMO gap, makes the compound suitable as a building block for hole-transport materials, OLED emitters, or organic photovoltaic components processed under elevated temperatures.

Antioxidant Lead Identification with Validated Free Radical Scavenging Capacity

6-Chloro-9H-carbazol derivatives have shown concentration-dependent radical scavenging activity against both DPPH and ABTS•+ free radicals across a 25–1000 μM concentration range, with ABTS•+ scavenging consistently exceeding DPPH scavenging, alongside favorable in vivo safety profiles in Artemia franciscana nauplii [4]. The 6-chloro-9H-carbazole-1-carbonitrile scaffold can serve as a starting point for oxidative stress-related disease targets where the chlorine substituent enhances the redox activity of the carbazole core.

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
1-CN scaffold elaboration context
Antiproliferative endpoint review
Antimicrobial screening studies
6-Cl pharmacophore context
Biofilm inhibition endpoint review
Organic electronic material studies
Fully aromatic thermal stability
Thermal decomposition review
Oxidative stress research
Redox-modulating scaffold
Radical scavenging endpoint review
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